N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Catalog No.
S680899
CAS No.
63304-46-1
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

CAS Number

63304-46-1

Product Name

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)acetamide

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16)

InChI Key

YOWWSJIHWIVYCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N

N-(4-Amino-2-methylquinolin-6-yl)acetamide is a chemical compound characterized by its quinoline structure, which is a bicyclic aromatic compound containing nitrogen. This compound features an acetamide functional group attached to a 4-amino-2-methylquinoline moiety. The molecular formula for N-(4-amino-2-methylquinolin-6-yl)acetamide is C11H12N2O, and it has notable physical properties, including a melting point of approximately 150-155 °C and a boiling point of around 360 °C under standard atmospheric conditions .

, particularly aminocarbonylation. This process typically involves the reaction of 6-iodoquinoline with amine nucleophiles under specific conditions, such as elevated carbon monoxide pressure and the presence of palladium catalysts. The selectivity and yield of the desired product can be significantly influenced by factors such as temperature, pressure, and the nature of the amine used .

N-(4-Amino-2-methylquinolin-6-yl)acetamide exhibits potential biological activities, particularly in pharmacology. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties. The presence of the quinoline ring is often associated with various biological activities due to its ability to interact with multiple biological targets, including enzymes and receptors involved in disease processes .

Several methods exist for synthesizing N-(4-amino-2-methylquinolin-6-yl)acetamide:

  • Aminocarbonylation: This method involves reacting 6-iodoquinoline with an amine in the presence of carbon monoxide and palladium catalysts to form the acetamide derivative.
  • Direct Acetylation: The compound can also be synthesized via direct acetylation of 4-amino-2-methylquinoline using acetic anhydride or acetyl chloride.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for the synthesis of this compound from appropriate precursors.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions for optimal yields .

N-(4-Amino-2-methylquinolin-6-yl)acetamide has several applications:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses in treating inflammatory diseases, infections, and cancer.
  • Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules.
  • Biological Studies: The compound is utilized in studies examining molecular interactions and mechanisms of action within biological systems .

Interaction studies involving N-(4-amino-2-methylquinolin-6-yl)acetamide focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives .

N-(4-Amino-2-methylquinolin-6-yl)acetamide shares structural similarities with several other compounds in terms of its quinoline framework and functional groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-(4-Aminophenyl)acetamideAromatic amideExhibits strong analgesic properties
6-MethoxyquinolineQuinoline derivativeKnown for antimicrobial activity
4-AminoquinolineSimple amino quinolineUsed in dye manufacturing
N-(2-Chlorophenyl)acetamideAromatic amideDisplays anti-inflammatory effects

These compounds highlight the uniqueness of N-(4-amino-2-methylquinolin-6-yl)acetamide due to its specific amino substitution pattern on the quinoline ring, which may influence its biological activity differently than its analogs .

XLogP3

1.1

Wikipedia

Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-

Dates

Last modified: 04-15-2024

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